Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251705-59-5
VCID: VC4570876
InChI: InChI=1S/C19H14ClF3N2O3/c1-28-18(27)14-16(11-6-4-8-13(20)15(11)25-17(14)26)24-9-10-5-2-3-7-12(10)19(21,22)23/h2-8H,9H2,1H3,(H2,24,25,26)
SMILES: COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F
Molecular Formula: C19H14ClF3N2O3
Molecular Weight: 410.78

Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

CAS No.: 1251705-59-5

Cat. No.: VC4570876

Molecular Formula: C19H14ClF3N2O3

Molecular Weight: 410.78

* For research use only. Not for human or veterinary use.

Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate - 1251705-59-5

Specification

CAS No. 1251705-59-5
Molecular Formula C19H14ClF3N2O3
Molecular Weight 410.78
IUPAC Name methyl 8-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C19H14ClF3N2O3/c1-28-18(27)14-16(11-6-4-8-13(20)15(11)25-17(14)26)24-9-10-5-2-3-7-12(10)19(21,22)23/h2-8H,9H2,1H3,(H2,24,25,26)
Standard InChI Key YGZWDNBGYKUZAG-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F

Introduction

Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline class, known for its diverse biological activities. This compound features a chloro substituent, a trifluoromethyl group, and an amino group, making it a potential candidate for various scientific applications, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate typically involves multi-step reactions. One method uses boron trifluoride etherate as a catalyst to promote cyclization reactions, allowing for the incorporation of multiple functional groups in a single synthetic route.

Synthesis Steps

  • Starting Materials: The synthesis often begins with appropriate precursors that can be modified to introduce the necessary functional groups.

  • Cyclization: Boron trifluoride etherate is used to facilitate the formation of the quinoline ring.

  • Functional Group Introduction: Steps to introduce the chloro, trifluoromethyl, and amino groups are crucial for achieving the desired structure.

Biological Activity and Potential Applications

Quinoline derivatives, including this compound, can exhibit significant biological activity through mechanisms such as enzyme inhibition or receptor antagonism. The presence of electron-withdrawing groups like trifluoromethyl may enhance these interactions by increasing lipophilicity and altering binding affinities.

Potential Applications Table

ApplicationMechanism
Medicinal ChemistryEnzyme Inhibition, Receptor Antagonism
Pharmaceutical AgentPotential for treating various diseases due to its biological activity

Comparison with Similar Compounds

Other quinoline derivatives, such as ethyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate, share similar structural features but differ in their ester group (ethyl vs. methyl), which can affect solubility and bioavailability .

Comparison Table

CompoundEster GroupMolecular Weight
Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylateMethylApproximately 446 g/mol
Ethyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylateEthyl424.8 g/mol

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